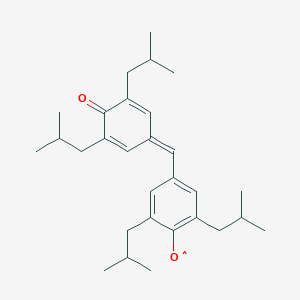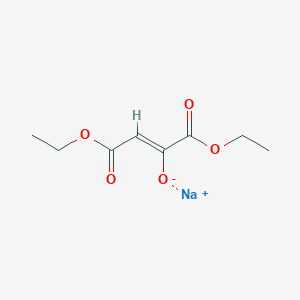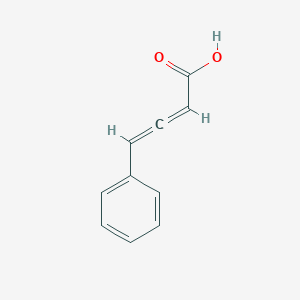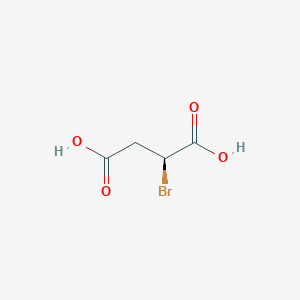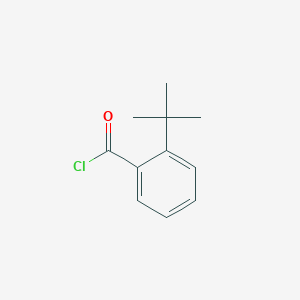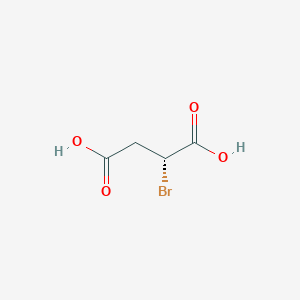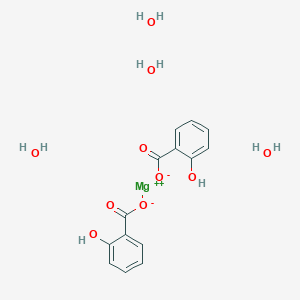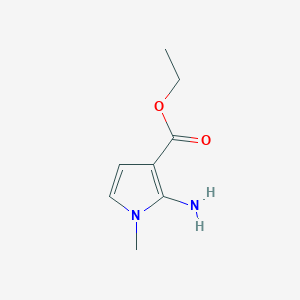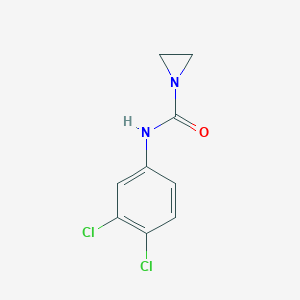
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, also known as DCAC, is a chemical compound that has been widely used in scientific research. This compound is a member of the aziridine family and has been studied for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is not fully understood, but studies have suggested that it works by inducing DNA damage and inhibiting DNA synthesis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to activate the p53 pathway, which is a key regulator of cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for scientific research. However, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide also has certain limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide. One area of research is the development of novel N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide in other fields, such as agriculture and environmental science. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide and its potential applications in cancer therapy.
Conclusion:
In conclusion, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is a unique and promising compound that has been extensively studied for its potential applications in various fields of scientific research. While there are still many unanswered questions about the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, its potential applications in cancer therapy and other fields make it an important area of research for the future.
Méthodes De Synthèse
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with chloroformate followed by the addition of aziridine. Another method involves the reaction of 3,4-dichloroaniline with phosgene followed by the addition of aziridine. These methods have been widely used in the laboratory to produce high-quality N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide for scientific research.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is in the field of cancer research. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has potent antitumor activity and can induce apoptosis in cancer cells. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
15460-48-7 |
|---|---|
Nom du produit |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Formule moléculaire |
C9H8Cl2N2O |
Poids moléculaire |
231.08 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)12-9(14)13-3-4-13/h1-2,5H,3-4H2,(H,12,14) |
Clé InChI |
RLYVLFBGLUBQDO-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
15460-48-7 |
Synonymes |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



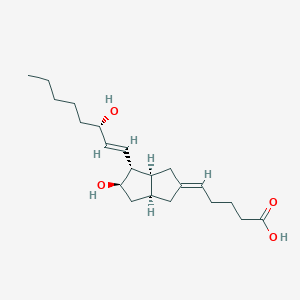
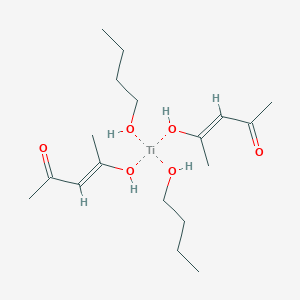
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
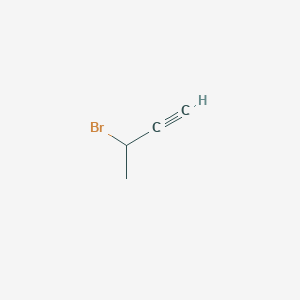
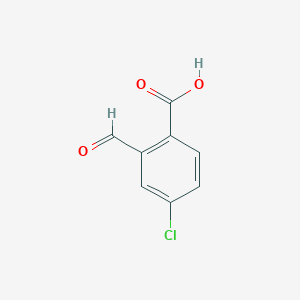
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
